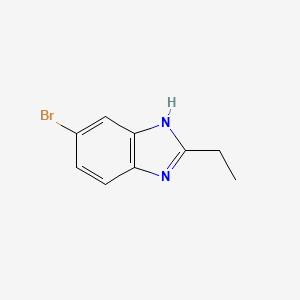![molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9](/img/structure/B599701.png)
6-Azatricyclo[5.3.1.03,11]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclobuta[de]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Cyclobuta[de]quinoline can be synthesized through various methods, including the iodine-catalyzed Povarov reaction. This reaction involves the use of aromatic aldehydes, amines, and cyclobutanone in tetrahydrofuran (THF) under reflux conditions . The reaction is notable for its mild conditions, high yields, and the use of a metal-free catalyst.
Industrial Production Methods: While specific industrial production methods for 1H-Cyclobuta[de]quinoline are not extensively documented, the principles of green chemistry and cost-effective synthesis are often applied. Transition-metal-free catalysis and environmentally friendly solvents are preferred to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Comparison with Similar Compounds
Quinoline: A simpler structure without the cyclobutane ring, widely studied for its biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with significant pharmacological importance.
1H-1,2,3-Triazole-Quinoline Hybrids: Compounds that combine quinoline with triazole rings, showing enhanced antimicrobial properties.
Uniqueness: 1H-Cyclobuta[de]quinoline stands out due to its fused cyclobutane-quinoline structure, which imparts unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
197382-61-9 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.253 |
InChI |
InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2 |
InChI Key |
AHFKNZHMQBLPDX-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2C(C1)NCC3 |
Synonyms |
1H-Cyclobuta[de]quinoline(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)







![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B599634.png)

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)

